molecular formula C35H29ClN4O2S B12054895 (4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12054895
M. Wt: 605.1 g/mol
InChI Key: ZRLITRNIWHAMAS-QXPFVDMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of various substituents through nucleophilic substitution, condensation, and other organic reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated for the treatment of diseases such as cancer, infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, This compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolone derivatives and molecules with similar structural features. Examples include:

Uniqueness

(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: is unique due to its specific combination of substituents and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C35H29ClN4O2S

Molecular Weight

605.1 g/mol

IUPAC Name

(4Z)-5-[(4-chlorophenyl)sulfanylmethyl]-4-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C35H29ClN4O2S/c1-3-42-29-16-19-31(24(2)20-29)34-25(22-39(38-34)27-10-6-4-7-11-27)21-32-33(23-43-30-17-14-26(36)15-18-30)37-40(35(32)41)28-12-8-5-9-13-28/h4-22H,3,23H2,1-2H3/b32-21-

InChI Key

ZRLITRNIWHAMAS-QXPFVDMISA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)CSC5=CC=C(C=C5)Cl)C6=CC=CC=C6)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=NN(C3=O)C4=CC=CC=C4)CSC5=CC=C(C=C5)Cl)C6=CC=CC=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.